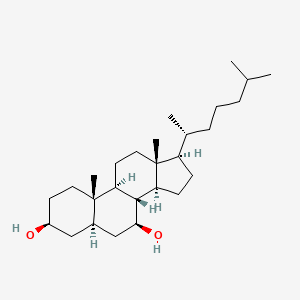

7beta-Hydroxycholestanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7beta-Hydroxycholestanol, also known as this compound, is a useful research compound. Its molecular formula is C27H48O2 and its molecular weight is 404.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities and Disease Mechanisms

1.1 Role in Cardiovascular Diseases

7beta-Hydroxycholestanol is implicated in cardiovascular diseases, particularly atherosclerosis. Elevated levels of this compound have been observed in atheromatous plaques and plasma of patients suffering from cardiovascular conditions. In vitro studies using endothelial cells (e.g., human umbilical vascular endothelial cells) have shown that this compound contributes to cytotoxic effects, promoting inflammatory responses and apoptosis in vascular cells .

Table 1: In Vitro Models for Studying this compound in Cardiovascular Diseases

| Cell Type | Application |

|---|---|

| Human Umbilical Vascular Endothelial Cells (HUVEC) | Studying endothelial dysfunction |

| Rat Aortic Smooth Muscle Cells | Assessing cytotoxic effects |

| Monocytic Cells | Investigating inflammation and apoptosis |

1.2 Neurodegenerative Diseases

Research indicates that this compound may play a role in neurodegenerative diseases by inducing oxidative stress and inflammation. Studies have demonstrated that this compound can trigger apoptosis in neuronal cells, suggesting a potential link to conditions such as Alzheimer's disease . The mechanisms involve the activation of signaling pathways related to oxidative stress and cell death.

1.3 Cancer Research

In cancer biology, particularly head and neck squamous cell carcinoma (HNSCC), this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A study reported that treatment with this compound resulted in significant growth inhibition through apoptosis pathways, highlighting its potential as a therapeutic agent against certain cancers .

Therapeutic Applications

2.1 Potential Pharmacological Targets

The cytotoxic effects of this compound present opportunities for developing new pharmacological interventions. Its ability to modulate inflammatory responses and cell death pathways positions it as a candidate for targeted therapies in conditions like atherosclerosis and cancer .

2.2 Innovative Therapeutic Strategies

Recent advancements suggest the use of nanotherapy and bioremediation techniques to counteract the adverse effects of this compound. These approaches aim to deliver therapeutic agents that can mitigate the cytotoxic effects associated with elevated levels of this compound in patients with chronic diseases .

Case Studies

3.1 Study on HNSCC Cell Lines

A notable study involving HNSCC cell lines SCC9, SCC25, CAL27, and FaDu revealed that treatment with increasing doses of this compound led to significant growth inhibition through apoptosis induction. The findings indicated a dose-dependent relationship with concentrations required for effective inhibition ranging from 13.19 to 20.79 micromol/L after 72 hours .

3.2 Impact on Natural Killer Cells

Another investigation demonstrated that this compound induces apoptosis in human natural killer (NK) cells via lysosomal permeabilization and oxidative stress mechanisms. This study highlighted the potential implications for immune function disturbances in patients with coronary artery disease .

特性

分子式 |

C27H48O2 |

|---|---|

分子量 |

404.7 g/mol |

IUPAC名 |

(3S,5R,7S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-25,28-29H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1 |

InChIキー |

APYVEUGLZHAHDJ-XZPSAQQASA-N |

異性体SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

同義語 |

3,7-dihydroxy-5-cholestane 3,7-dihydroxycholestane 5alpha-cholestane-3beta,7beta-diol 5beta-cholestane-3alpha,7alpha-diol dihydroxycoprostane dihydroxycoprostane, (3alpha,5alpha,7alpha)-isomer dihydroxycoprostane, (3beta,5alpha,7alpha)-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。